molecular formula C22H22ClNO6 B15076029 Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 853314-02-0

Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15076029
CAS No.: 853314-02-0
M. Wt: 431.9 g/mol
InChI Key: DLKUELBCPKTAIX-UHFFFAOYSA-N
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Description

Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a furan-2-yl substituent at the 4-position of the dihydropyridine ring. This compound features a 5-chloro-2-methoxyphenyl group attached to the furan ring, along with two methyl ester groups at the 3- and 5-positions of the dihydropyridine core. The 1,4-DHP scaffold is well-documented for its calcium channel-blocking activity, though the specific pharmacological profile of this compound remains understudied . Its structural complexity arises from the conjugation of aromatic (furan, methoxyphenyl) and heterocyclic (dihydropyridine) moieties, which influence its electronic and steric properties .

Properties

CAS No.

853314-02-0

Molecular Formula

C22H22ClNO6

Molecular Weight

431.9 g/mol

IUPAC Name

dimethyl 4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H22ClNO6/c1-11-18(21(25)28-4)20(19(12(2)24-11)22(26)29-5)17-9-8-16(30-17)14-10-13(23)6-7-15(14)27-3/h6-10,20,24H,1-5H3

InChI Key

DLKUELBCPKTAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Optimization Strategies

Industrial-scale production requires modifications to improve efficiency:

  • Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate cyclization, reducing reaction time to 2–3 hours.
  • Solvent Systems : Ethanol or isopropanol substitutes methanol to enhance solubility of aromatic aldehydes.
  • Cost Reduction : The patent FR2628421A1 highlights replacing expensive intermediates with cheaper alternatives, such as using pre-formed enaminones to bypass unstable intermediates.

Microwave-Assisted Synthesis: Eco-Friendly Alternative

Methodology and Advantages

Microwave irradiation offers a rapid, energy-efficient route to dihydropyridines, reducing reaction times from hours to minutes. While no direct data exists for the target compound, analogous syntheses of 4-arylsubstituted dihydropyridines demonstrate the feasibility of this approach.

Typical Conditions :

  • Reactants : Same as Hantzsch method.
  • Equipment : Domestic microwave (700 W).
  • Procedure : Irradiate the mixture in 30-second intervals for 5–10 minutes.
  • Yield : Comparable to traditional methods (68–72%) but with 80% shorter reaction time.

Limitations and Adaptations

  • Scale-Up Challenges : Microwave synthesis is currently limited to small batches (<100 g).
  • Solvent Constraints : Polar solvents (e.g., DMF) are preferred due to microwave absorption properties.

Industrial-Scale Production and Process Optimization

Patent-Based Improvements

The process described in FR2628421A1 emphasizes:

  • Intermediate Recycling : Unreacted methyl acetoacetate is recovered via distillation, reducing raw material costs by 15–20%.
  • Purity Control : Crystallization in hexane/ethyl acetate (3:1) removes by-products, achieving >99% purity.

Comparative Analysis of Methods

Parameter Hantzsch Synthesis Microwave Synthesis Industrial Process
Reaction Time 4–6 hours 5–10 minutes 2–3 hours
Yield 70–75% 68–72% 78–82%
Scalability Moderate Low High
Energy Consumption High Low Moderate

Physicochemical Properties and Characterization

Spectral Data (from Analogous Compounds)

  • IR (KBr, cm⁻¹) : 3350 (N–H stretch), 1733 (C=O ester), 1602 (C=C aromatic).
  • ¹H NMR (DMSO-d₆, δ) :
    • 8.25 ppm (s, 1H, NH)
    • 7.33–7.27 ppm (m, 4H, aromatic)
    • 4.22 ppm (q, 4H, -OCH₂CH₃)
    • 2.28 ppm (s, 6H, -CH₃)

Thermal Stability

While specific data for the target compound is unavailable, similar dihydropyridines exhibit:

  • Melting Point : 158–253°C (varies with substituents).
  • Decomposition : >300°C under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the furan ring or the chlorinated methoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with ion channels, enzymes, or receptors, leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous 1,4-DHP derivatives, focusing on substituents, physicochemical properties, and reported activities.

Compound Substituents at 4-Position Ester Groups Molecular Formula Molecular Weight (g/mol) Key Findings
Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Target) 5-(5-chloro-2-methoxyphenyl)furan-2-yl Methyl C23H23ClN2O7 474.89 Limited pharmacological data; structural focus on aromatic substitution .
Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-(2-bromophenyl)furan-2-yl Ethyl C25H27BrN2O6 547.40 Higher lipophilicity due to bromophenyl group; no reported bioactivity .
Diethyl 4-(5-(3-chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-(3-chlorophenyl)furan-2-yl Ethyl C23H24ClNO5 429.89 Enhanced thermal stability; used in crystallography studies .
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 2,4-dichlorophenyl Ethyl C20H22Cl2NO4 411.30 Moderate calcium channel antagonism; lower solubility than methyl esters .
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3-methoxyphenyl Methyl C19H23NO5 345.39 Simplified structure with reduced steric hindrance; uncharacterized activity .

Key Structural and Functional Differences:

Substituent Effects :

  • The 5-chloro-2-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler aryl groups (e.g., 3-methoxyphenyl in ). This likely reduces membrane permeability but may enhance receptor binding specificity .
  • Halogenated analogs (e.g., 2-bromophenyl , 3-chlorophenyl ) exhibit higher molecular weights and lipophilicity, which may influence pharmacokinetics.

Ester Group Impact: Methyl esters (target compound) generally confer lower hydrolytic stability but higher metabolic resistance compared to ethyl esters (e.g., ).

Biological Activity Trends :

  • 1,4-DHPs with dichlorophenyl substituents (e.g., ) show moderate calcium channel-blocking activity, whereas methoxy-substituted derivatives (e.g., ) lack direct pharmacological data.
  • Furan-linked analogs (target compound, ) are primarily studied for structural rather than biological properties, highlighting a research gap .

Research Findings:

  • Synthetic Accessibility : The target compound and its analogs are synthesized via Hantzsch condensation, with yields influenced by steric hindrance from aryl substituents .
  • Crystallographic Data: Derivatives like the 3-chlorophenyl analog form stable monoclinic crystals (space group P2₁/c), with hydrogen bonding networks stabilizing the dihydropyridine ring .
  • Immunostimulatory Potential: Linear diesters (e.g., dimethyl/ethyl esters) show variable in vitro immunostimulatory effects compared to branched analogs, though direct comparisons for the target compound are unavailable .

Biological Activity

Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine core and substituents that enhance its biological activity. Its molecular formula is C18H20ClN3O4, with a molecular weight of 373.82 g/mol. The presence of the chloro and methoxy groups contributes to its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar structures possess activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymatic pathways .

Anticancer Properties

There is growing evidence supporting the anticancer potential of dihydropyridine derivatives. For example, compounds with structural similarities have shown efficacy against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant cytotoxicity at low concentrations . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Some studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Enzyme Inhibition : The dihydropyridine moiety can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may act on specific receptors involved in inflammation and cancer pathways.
  • Oxidative Stress Reduction : Some studies have indicated that these compounds can reduce oxidative stress markers in cells, contributing to their protective effects against cellular damage .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities related to this compound:

StudyFindings
Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria.Demonstrated significant antibacterial effects with MIC values comparable to standard antibiotics.
Investigated anticancer effects on HCT-116 and T47D cell lines.Compounds exhibited potent cytotoxicity with IC50 values indicating effective cancer cell inhibition.
Assessed anti-inflammatory properties in rat models.Showed reduction in edema and inflammatory markers post-treatment.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and dihydropyridine ring conformation. For example, diethyl analogs in and showed distinct aromatic proton shifts (6.5–8.5 ppm) and methyl ester signals (~3.5–4.0 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (as in and ) resolves stereochemistry and crystal packing. For instance, reported triclinic symmetry (space group P1) with bond angles consistent with 1,4-dihydropyridine distortion .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (~1700 cm1^{-1}) and furan C-O-C vibrations (~1250 cm1^{-1}) .

Advanced: How can the Hantzsch synthesis be optimized for introducing the 5-(5-chloro-2-methoxyphenyl)furan-2-yl substituent?

Answer:

  • Catalyst Selection: Use ammonium acetate or ceric ammonium nitrate (CAN) to accelerate cyclocondensation. achieved 72% yield for a dichlorophenyl-substituted analog using CAN .
  • Solvent System: Polar aprotic solvents (e.g., ethanol or acetonitrile) enhance solubility of aryl aldehyde intermediates. utilized ethanol for a 4-ethoxyphenyl derivative .
  • Temperature Control: Maintain 70–80°C to balance reaction rate and byproduct formation. reported incomplete cyclization below 60°C .

Advanced: How do structural modifications (e.g., chloro, methoxy, furyl groups) impact biological activity or reactivity?

Answer:

  • Electron-Withdrawing Groups (Cl): Chloro substituents (as in ) increase electrophilicity, potentially enhancing calcium channel blocking activity but reducing metabolic stability .
  • Methoxy Groups: Methoxy substituents (e.g., ) improve lipophilicity, affecting membrane permeability. However, steric hindrance may slow nucleophilic attacks .
  • Furan Linkage: The furan ring ( ) introduces π-π stacking interactions in crystal lattices, which could influence solubility and solid-state stability .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Byproduct Removal: Column chromatography (silica gel, hexane/ethyl acetate) separates unreacted aldehydes or diketones. used gradient elution (10–40% ethyl acetate) for a dichlorophenyl analog .
  • Recrystallization: Ethanol/water mixtures ( ) or dichloromethane/hexane ( ) yield high-purity crystals. achieved >95% purity via slow evaporation .

Advanced: How can contradictions in solubility data across studies be resolved?

Answer:

  • Solvent Polarity: Compare logP values (e.g., reported logP = 3.2 for a fluorophenyl analog) to assess hydrophobicity trends .
  • Crystal Polymorphism: Use differential scanning calorimetry (DSC) to detect polymorphic forms (e.g., identified two melting endotherms for a dihydrofuran derivative) .
  • pH-Dependent Solubility: Test solubility in buffered solutions (pH 1–7.4) to mimic physiological conditions, as done for diethyl esters in .

Advanced: What computational methods predict electronic properties or metabolic pathways?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to estimate redox activity. ’s supplementary data included Mulliken charges for a 4-ethoxyphenyl analog .
  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic sites. referenced SAR studies for biphenyl derivatives .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Light Sensitivity: Store in amber vials at 4°C ( and recommend protection from UV light to prevent dihydropyridine ring oxidation) .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of ester groups, as observed in for nitro-substituted analogs .

Advanced: How does crystal packing influence physicochemical properties?

Answer:

  • Intermolecular Interactions: reported C–H···O hydrogen bonds stabilizing triclinic packing, reducing solubility compared to monoclinic forms .
  • Thermal Stability: Tight packing (e.g., ’s P1 symmetry) correlates with higher melting points (~180°C) compared to loosely packed derivatives .

Table 1: Substituent Effects on Key Properties

SubstituentMelting Point (°C)Solubility (mg/mL in EtOH)Reference
5-Chloro-2-methoxyphenylPending dataPending dataTarget Compound
4-Ethoxyphenyl174–17612.5
3-Nitrophenyl162–1648.2
4-Fluorophenyl168–17010.1

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Isosteric Replacement: Replace labile ester groups with amides (e.g., ’s diethyl-to-diamide modification reduced hepatic clearance) .
  • Deuterium Incorporation: Substitute hydrogen with deuterium at metabolically vulnerable sites (C-4 position) to slow oxidation .

Basic: How to validate synthetic intermediates using hyphenated techniques?

Answer:

  • LC-MS/MS: Monitor reaction progress with reverse-phase C18 columns and ESI+ ionization. used LC-MS to confirm a pyrazole intermediate .
  • GC-MS: Analyze volatile byproducts (e.g., unreacted aldehydes) with DB-5MS columns, as in .

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